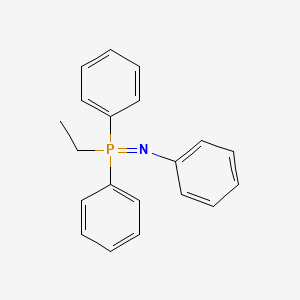
Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethyldiphenylphosphoranylidene)aniline is a chemical compound with the molecular formula C20H20NP and a molecular weight of 305.35 g/mol . It is known for its use as a ligand in various catalytic processes and has applications in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethyldiphenylphosphoranylidene)aniline typically involves the reaction of aniline with ethyldiphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N-(Ethyldiphenylphosphoranylidene)aniline are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(Ethyldiphenylphosphoranylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .
Aplicaciones Científicas De Investigación
N-(Ethyldiphenylphosphoranylidene)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Ethyldiphenylphosphoranylidene)aniline involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, and the pathways involved often include oxidative addition and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the aniline moiety.
Diphenylphosphinoethane: Contains a similar phosphine group but with different substituents.
N-Phenylphosphoranylideneamine: Similar structure but with different alkyl groups.
Uniqueness
N-(Ethyldiphenylphosphoranylidene)aniline is unique due to its specific combination of aniline and phosphoranylidene groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in certain catalytic processes, offering advantages in terms of selectivity and reactivity .
Propiedades
Número CAS |
17985-99-8 |
|---|---|
Fórmula molecular |
C20H20NP |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ethyl-diphenyl-phenylimino-λ5-phosphane |
InChI |
InChI=1S/C20H20NP/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h3-17H,2H2,1H3 |
Clave InChI |
FSYQUEIYZHAOKJ-UHFFFAOYSA-N |
SMILES canónico |
CCP(=NC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


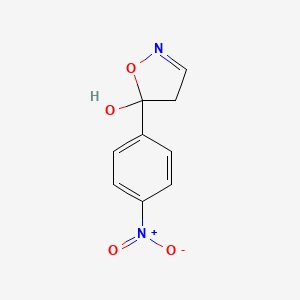
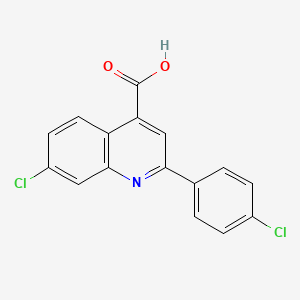
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
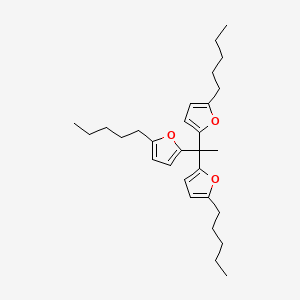
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
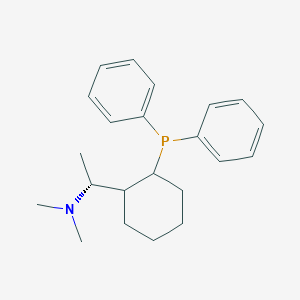
![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)

![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)

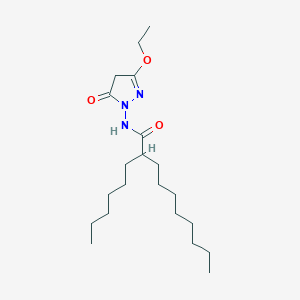
![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
